Cas no 1207003-18-6 (N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide)

N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide structure
1207003-18-6 structure
商品名:N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide
CAS番号:1207003-18-6
MF:C23H26N6O2
メガワット:418.491544246674
CID:5391599

N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide 化学的及び物理的性質

名前と識別子

    • N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide
    • インチ: 1S/C23H26N6O2/c1-31-18-9-7-16(8-10-18)19-15-20-23-26-25-21(28(23)13-14-29(20)27-19)11-12-22(30)24-17-5-3-2-4-6-17/h7-10,13-15,17H,2-6,11-12H2,1H3,(H,24,30)
    • InChIKey: XXPPHLAVDYGFNL-UHFFFAOYSA-N
    • ほほえんだ: C12=NN=C(CCC(NC3CCCCC3)=O)N1C=CN1N=C(C3=CC=C(OC)C=C3)C=C21

じっけんとくせい

  • 密度みつど: 1.37±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • 酸性度係数(pKa): 15.50±0.20(Predicted)

N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3398-2470-1mg
N-cyclohexyl-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide
1207003-18-6 90%+
1mg
$54.0 2023-04-26

N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide 関連文献

N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamideに関する追加情報

Introduction to N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide (CAS No: 1207003-18-6)

N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide is a highly sophisticated compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate heterocyclic structure, represents a promising candidate for further exploration in drug discovery and medicinal chemistry. The compound's unique structural framework, incorporating multiple nitrogen-containing rings, positions it as a potential scaffold for developing novel therapeutic agents.

The CAS number 1207003-18-6 serves as a unique identifier for this chemical entity, facilitating its recognition and referencing in scientific literature and databases. This numbering system ensures precision and consistency in the communication of chemical information across global research communities. The N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide structure itself is a testament to the ingenuity of modern synthetic chemistry, showcasing the ability to construct complex molecular architectures with high fidelity.

In recent years, there has been a surge in interest regarding heterocyclic compounds due to their diverse biological activities and potential applications in medicine. The pyrazole and triazole moieties present in this molecule are particularly noteworthy, as they are known for their broad spectrum of pharmacological properties. These functional groups have been extensively studied for their roles in modulating various biological pathways, making them invaluable in the design of pharmacophores.

The N-Cyclohexyl substituent at the 3-position of the amide group introduces steric bulk and potential for conformational flexibility, which can be exploited to enhance binding affinity and selectivity in drug-like molecules. Additionally, the 4-methoxyphenyl moiety at the 9-position contributes to hydrophobic interactions and may influence metabolic stability. These features collectively make this compound a compelling subject for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such complex molecules with greater accuracy. These tools have been instrumental in rationalizing the design of novel scaffolds like N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide, allowing for targeted modifications to optimize its pharmacological profile.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to construct the intricate heterocyclic core efficiently. Techniques such as transition-metal-catalyzed coupling reactions and multi-component syntheses have streamlined the process, making it more scalable and cost-effective.

One of the most exciting aspects of this molecule is its potential application in addressing unmet medical needs. The combination of structural features suggests that it may exhibit activities relevant to various therapeutic areas. For instance, preliminary studies have hinted at its potential as an inhibitor of certain enzymes implicated in inflammatory responses or as a modulator of receptor binding. These findings are preliminary but hold promise for further exploration.

The long-tail keyword N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide encapsulates the full complexity of this compound and underscores its significance in contemporary pharmaceutical research. As scientists continue to unravel the mysteries of molecular interactions at the atomic level, compounds like this one serve as critical building blocks for innovative drug development strategies.

In conclusion,N-Cyclohexyl-9-(4-methoxyphenyl)pyrazolo[5,1-c]-1,2,4-triazolo[4,3-a]pyrazine-3-propanamide (CAS No: 1207003-18-6) represents a fascinating example of how intricate molecular design can lead to novel therapeutic opportunities. Its unique structural features and promising biological profile make it a valuable asset in the quest for new medicines. As research progresses,this compound is poised to contribute significantly to advancements in pharmaceutical chemistry and drug discovery.

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